

Bilaid C1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Bilaid C1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Bilaid C1**, a tetrapeptide μ -opioid receptor agonist. The information presented herein is intended to support further research and development of this and related compounds.

Chemical Structure and Properties

Bilaid C1 is a semi-synthetic analogue of Bilaid C, a natural tetrapeptide.[1] Its structure is characterized by an alternating L-D-L-D amino acid sequence.

Chemical Structure:

H-L-Tyr-D-Val-L-Val-D-Phe-NH2

Synonyms: YvVf-NH2, H-YVVF-NH2, (S)-N-((R)-1-Amino-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-3-methylbutanamido)-3-methylbutanamide[2] [3]

Table 1: Physicochemical Properties of Bilaid C1



Property	Value	Source
CAS Number	2393866-15-2	[1][2][3][4]
Molecular Formula	C28H39N5O5	[1][2][3][4]
Molecular Weight	525.6 g/mol	[1][2]
Appearance	White solid	[1]
Purity	>95% by HPLC	[1]
Solubility	Soluble in methanol or DMSO	[1]
Storage	-20°C	[1][2]

Biological Activity and Mechanism of Action

Bilaid C1 is an agonist of the μ -opioid receptor (MOPr), a member of the G protein-coupled receptor (GPCR) family.[2][5] Upon binding, it preferentially activates the G protein signaling pathway over the β-arrestin pathway, demonstrating G protein bias. This property is of significant interest in drug development, as G protein signaling is associated with the analgesic effects of opioids, while β-arrestin recruitment is linked to adverse effects such as respiratory depression and tolerance.

Table 2: Pharmacological Properties of Bilaid C1

Parameter	Value	Cell Line	Source
μ-Opioid Receptor Binding Affinity (Ki)	3.1 µM	HEK293 cells expressing human MOPr	[2][5]

Signaling Pathway

The binding of **Bilaid C1** to the μ -opioid receptor primarily initiates the G α i/o protein signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G β y subunit can also lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-

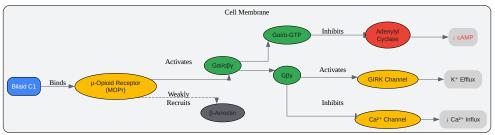


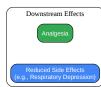


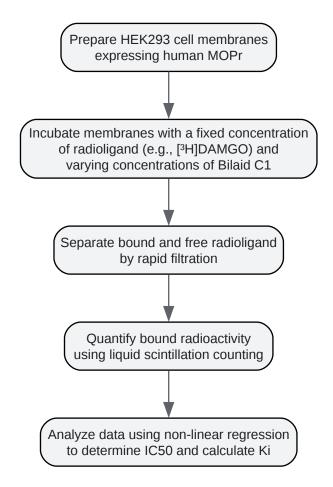


gated calcium channels. The weak recruitment of β -arrestin by **Bilaid C1** is a key feature of its biased agonism.











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